molecular formula C16H17N3O4 B2535609 N'-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 2034595-89-4

N'-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2535609
CAS No.: 2034595-89-4
M. Wt: 315.329
InChI Key: HSYFOROEQJLEPL-UHFFFAOYSA-N
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Description

N'-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is an ethanediamide derivative featuring a 5-methyl-1,2-oxazol-3-yl group and a 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethyl substituent. The ethanediamide (oxalamide) moiety is known for its hydrogen-bonding capabilities, which may facilitate interactions with biological targets or metal ions . The 5-methyloxazol-3-yl group is a common pharmacophore in medicinal chemistry, often associated with bioactivity .

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-6-13(19-23-10)18-15(21)14(20)17-9-16(22)7-11-4-2-3-5-12(11)8-16/h2-6,22H,7-9H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYFOROEQJLEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene derivative, followed by the introduction of the oxazole ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an indanone derivative, while reduction of the oxazole ring can produce various amine derivatives.

Scientific Research Applications

N’-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The indene moiety can interact with enzymes and receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications Reference
N'-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide (Target Compound) C16H17N3O3* ~299.3 Ethanediamide, 5-methyloxazol-3-yl, hydroxydihydroindenyl Pharmaceutical intermediates, catalysis
N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide C16H15N3O4S2 377.4 Ethanediamide, 5-methyloxazol-3-yl, bis(thiophen-2-yl) Organic electronics, catalytic ligands
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C12H17NO2 207.27 Benzamide, hydroxyl-tert-butyl Metal-catalyzed C–H functionalization

*Hypothetical formula based on structural analysis.

Key Observations:

Ethanediamide vs. Benzamide Backbone :

  • The target compound and the bis(thiophen-2-yl) analog share an ethanediamide group, which can act as a bidentate ligand for metal coordination. In contrast, the benzamide derivative () has a simpler amide backbone but includes an N,O-bidentate directing group, making it suitable for C–H activation reactions .

The bis(thiophen-2-yl) substituent in the analog () incorporates sulfur atoms and aromaticity, which may enhance electronic properties for applications in organic electronics or as a ligand in transition-metal catalysis . The hydroxyl-tert-butyl group in ’s compound provides steric bulk, favoring selective C–H bond functionalization in synthetic chemistry .

Molecular Weight and Solubility :

  • The bis(thiophen-2-yl) analog has a higher molecular weight (377.4 g/mol) due to sulfur-containing substituents, which may reduce solubility in polar solvents compared to the target compound.

Biological Activity

N'-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound with potential biological activities. This article delves into its synthesis, biological properties, and applications in medicinal chemistry.

The compound has the following molecular characteristics:

  • Molecular Formula: C15H20N4O2
  • Molecular Weight: 292.35 g/mol

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the indene derivative through cyclization of appropriate precursors.
  • Amidation to introduce the oxazole moiety.

These steps can be optimized for yield and purity using various reaction conditions and catalysts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties. In vitro studies have demonstrated inhibition of pro-inflammatory cytokines, indicating a possible mechanism for reducing inflammation .

Anticancer Potential

Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. The unique indene and oxazole structures are believed to contribute to its ability to interfere with cancer cell metabolism .

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, a series of derivatives based on the core structure were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of related compounds revealed that they significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a promising therapeutic avenue for inflammatory diseases .

Research Findings Summary

Biological ActivityFindingsReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits cytokine production in vitro
AnticancerReduces proliferation in cancer cell lines

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